4-Chloro-2-(4-ethylphenyl)benzoic acid

Lipophilicity LogP Drug-likeness

This biphenyl carboxylic acid (C15H13ClO2, MW 260.72) is differentiated by a unique 4-chloro/2-(4-ethylphenyl) substitution. Its LogP (4.27) offers a balanced lipophilic profile for lead optimization in intracellular targets. Reported IC50 (10 µM) against HCT116 colorectal cancer cells supports oncology research. The carboxylic acid handle enables derivatization into complex libraries. Procure this precise scaffold to ensure experimental reproducibility.

Molecular Formula C15H13ClO2
Molecular Weight 260.71 g/mol
CAS No. 1261903-14-3
Cat. No. B6397322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(4-ethylphenyl)benzoic acid
CAS1261903-14-3
Molecular FormulaC15H13ClO2
Molecular Weight260.71 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O
InChIInChI=1S/C15H13ClO2/c1-2-10-3-5-11(6-4-10)14-9-12(16)7-8-13(14)15(17)18/h3-9H,2H2,1H3,(H,17,18)
InChIKeyTXVWLOLWKDARQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(4-ethylphenyl)benzoic Acid (CAS 1261903-14-3) | Supplier-Grade Biphenyl Carboxylic Acid Scaffold for Medicinal Chemistry


4-Chloro-2-(4-ethylphenyl)benzoic acid is a biphenyl carboxylic acid derivative (C15H13ClO2, MW 260.72) featuring a chlorine substituent at the 4-position and a 4-ethylphenyl moiety at the 2-position of the benzoic acid core . This substitution pattern distinguishes it from other biphenyl carboxylic acids and influences its physicochemical properties, including a calculated LogP of approximately 4.27 [1]. The compound is primarily utilized as a versatile building block in organic synthesis and medicinal chemistry, where its functional groups enable further derivatization .

Why 4-Chloro-2-(4-ethylphenyl)benzoic Acid Cannot Be Substituted with General Biphenyl Carboxylic Acids


The specific substitution pattern of 4-chloro-2-(4-ethylphenyl)benzoic acid—combining an electron-withdrawing chlorine at the 4-position with a lipophilic 4-ethylphenyl group at the 2-position—creates a unique steric and electronic environment that is not replicated by other biphenyl carboxylic acids . Generic substitution with analogs lacking the chlorine or ethyl group can significantly alter key properties such as lipophilicity, which governs membrane permeability and compound distribution in biological assays [1]. Even minor structural modifications can lead to substantial differences in biological activity, as demonstrated by the variable antiproliferative potencies observed across structurally related biphenyl carboxylic acids in cancer cell lines . Therefore, assuming interchangeability without empirical validation risks irreproducible results in critical research applications.

Quantitative Differentiation of 4-Chloro-2-(4-ethylphenyl)benzoic Acid from Key Analogs


Lipophilicity (LogP) Comparison: 4-Chloro-2-(4-ethylphenyl)benzoic Acid vs. 4-Chloro-2-phenylbenzoic Acid

The calculated LogP for 4-chloro-2-(4-ethylphenyl)benzoic acid is 4.27 [1], which is significantly higher than the LogP of 3.71 reported for 4-chloro-2-phenylbenzoic acid [2]. The 0.56 unit difference in LogP corresponds to an approximately 3.6-fold increase in the octanol-water partition coefficient (P), reflecting substantially greater lipophilicity conferred by the 4-ethyl substitution on the pendant phenyl ring.

Lipophilicity LogP Drug-likeness

Lipophilicity (LogP) Comparison: 4-Chloro-2-(4-ethylphenyl)benzoic Acid vs. 2-(4-Ethylphenyl)benzoic Acid

4-Chloro-2-(4-ethylphenyl)benzoic acid exhibits a calculated LogP of 4.27 [1], whereas the non-chlorinated analog 2-(4-ethylphenyl)benzoic acid has an estimated LogP of 3.43 [2]. The presence of the 4-chloro substituent in the target compound increases LogP by approximately 0.84 units, corresponding to a nearly 7-fold increase in the partition coefficient (P) and indicating a markedly different lipophilic character.

Lipophilicity LogP Drug-likeness

Lipophilicity (LogP) Comparison: 4-Chloro-2-(4-ethylphenyl)benzoic Acid vs. 4-(4-Ethylphenyl)benzoic Acid (Positional Isomer)

The target compound's LogP of 4.27 [1] is slightly lower than the XlogP of 4.50 reported for its positional isomer, 4-(4-ethylphenyl)benzoic acid [2]. This 0.23 unit difference (ΔLogP = -0.23) demonstrates that the specific 2-position attachment of the ethylphenyl moiety in the target compound reduces lipophilicity by approximately 1.7-fold relative to the 4-position isomer, highlighting the sensitivity of physicochemical properties to the precise substitution geometry.

Lipophilicity LogP Isomer comparison

Antiproliferative Activity in MCF-7 Breast Cancer Cells

In a 72-hour MTT assay against MCF-7 human breast carcinoma cells, 4-chloro-2-(4-ethylphenyl)benzoic acid demonstrated an IC50 of 15 µM . While a direct head-to-head comparison with 4-chloro-2-phenylbenzoic acid under identical conditions is not available, the latter compound has been reported to exhibit an IC50 of 9.55 µM in related viability assays . This suggests that the ethyl substitution on the pendant phenyl ring may attenuate potency relative to the unsubstituted phenyl analog, underscoring the need to empirically evaluate each structural variant.

Antiproliferative IC50 MCF-7

Antiproliferative Activity in HCT116 Colorectal Cancer Cells

Against HCT116 colorectal cancer cells, 4-chloro-2-(4-ethylphenyl)benzoic acid exhibits an IC50 of 10 µM . Comparative data for 4-chloro-2-phenylbenzoic acid in this specific cell line are not publicly available, but the observed potency provides a benchmark for future comparative studies. The compound shows a 1.5-fold selectivity for HCT116 over MCF-7 cells (IC50 10 µM vs 15 µM) within the reported dataset , indicating potential differential sensitivity across cancer types.

Antiproliferative IC50 HCT116

Structural Differentiation from Common Biphenyl Carboxylic Acid Scaffolds

4-Chloro-2-(4-ethylphenyl)benzoic acid contains both a 4-chloro substituent and a 2-(4-ethylphenyl) moiety [1]. In contrast, 4-chloro-2-phenylbenzoic acid lacks the ethyl group [2], while 2-(4-ethylphenyl)benzoic acid lacks the chlorine . This dual substitution creates a distinct chemical space that is not represented by either analog alone, offering unique opportunities for exploring structure-activity relationships (SAR) that depend on the synergistic effects of halogenation and alkylation.

SAR Scaffold Chemical space

Recommended Application Scenarios for 4-Chloro-2-(4-ethylphenyl)benzoic Acid Based on Empirical Differentiation


Lead Optimization in Medicinal Chemistry Requiring Moderate to High Lipophilicity

With a LogP of 4.27 [1], 4-chloro-2-(4-ethylphenyl)benzoic acid is well-suited for lead optimization campaigns targeting intracellular or membrane-associated proteins where moderate to high lipophilicity is required for passive diffusion. Its lipophilic character is intermediate between the less lipophilic 4-chloro-2-phenylbenzoic acid (LogP 3.71) and the more lipophilic 4-(4-ethylphenyl)benzoic acid (XlogP 4.50), offering a balanced profile for tuning ADME properties.

Structure-Activity Relationship (SAR) Studies Exploring Halogen and Alkyl Synergy

The dual substitution pattern of this compound—4-chloro and 2-(4-ethylphenyl)—represents a chemical space distinct from common biphenyl carboxylic acid analogs [2]. Researchers investigating the synergistic or additive effects of halogenation and alkyl substitution on biological activity or physicochemical properties can use this scaffold to probe SAR hypotheses that cannot be tested with simpler analogs.

Antiproliferative Screening in Colorectal Cancer Models

Based on the reported IC50 of 10 µM against HCT116 colorectal cancer cells , this compound may serve as a starting point for further medicinal chemistry optimization in colorectal cancer research. Its 1.5-fold selectivity for HCT116 over MCF-7 cells within the reported dataset suggests that it may be particularly relevant for studies focusing on colorectal cancer cell lines.

Synthetic Intermediate for Derivatization via the Carboxylic Acid Handle

The carboxylic acid group at the 1-position provides a versatile handle for further chemical transformations, including esterification and amidation . This makes 4-chloro-2-(4-ethylphenyl)benzoic acid a valuable building block for the synthesis of more complex molecules, including potential prodrugs or affinity probes, where the unique lipophilic and electronic properties of the core scaffold are to be retained.

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